methyl 2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)acetate
Description
Methyl 2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)acetate is a sulfur-containing ester derivative featuring a carbamoyl group linked to a 3,5-dimethylphenyl moiety. Its structure comprises a methyl ester backbone, a sulfanyl (-S-) bridge, and a carbamoyl-substituted aromatic ring. This compound is hypothesized to exhibit pesticidal or pharmaceutical activity due to structural similarities with known bioactive molecules, though its specific applications remain under investigation .
Properties
IUPAC Name |
methyl 2-[2-(3,5-dimethylanilino)-2-oxoethyl]sulfanylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17NO3S/c1-9-4-10(2)6-11(5-9)14-12(15)7-18-8-13(16)17-3/h4-6H,7-8H2,1-3H3,(H,14,15) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FGLHXTKIQBZZSZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=O)CSCC(=O)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)acetate typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 3,5-dimethylphenyl isocyanate with a suitable thiol compound to form the carbamoyl intermediate. This intermediate is then reacted with methyl acetate under controlled conditions to yield the final product. The reaction conditions often require the use of catalysts and specific temperature and pressure settings to ensure high yield and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized for efficiency, with careful monitoring of reaction parameters to maintain consistency and quality. Industrial methods may also incorporate advanced purification techniques such as chromatography and crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)acetate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent and conditions used.
Reduction: Reduction reactions can convert the carbamoyl group to an amine, altering the compound’s properties.
Substitution: The acetate group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, amines, and various substituted derivatives, each with distinct chemical and physical properties.
Scientific Research Applications
Methyl 2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)acetate has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and protein binding.
Medicine: Research into its potential therapeutic applications includes its use as a precursor in the synthesis of pharmaceutical compounds.
Industry: It is employed in the development of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism by which methyl 2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)acetate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The sulfanyl group can form covalent bonds with active site residues, inhibiting enzyme activity. Additionally, the carbamoyl group can engage in hydrogen bonding and electrostatic interactions with target molecules, modulating their function. These interactions are crucial for the compound’s biological activity and potential therapeutic effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Ethyl Ester Analogs with Piperazine-Thiazole Scaffolds
Compounds such as ethyl 2-(4-((2-(4-(3-(3,5-di(trifluoromethyl)phenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10m) and ethyl 2-(4-((2-(4-(3-(3,4-dimethylphenyl)ureido)phenyl)thiazol-4-yl)methyl)piperazin-1-yl)acetate (10n) share a thiazole-piperazine core but differ in substituents (Table 1). These analogs demonstrate higher synthetic yields (88.8–95.0%) compared to methyl 2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)acetate, which lacks the thiazole-piperazine framework.
Table 1: Key Ethyl Ester Analogs
*Calculated based on molecular formula.
Aromatic Carbamoyl and Indole Derivatives
Methyl 2-(3,5-dimethylphenyl)-2-(1H-indol-3-yl)acetate (3f) incorporates an indole ring instead of a sulfanyl-carbamoyl group. This substitution reduces synthetic yield (40%) compared to simpler carbamoyl derivatives, likely due to steric hindrance during enantioselective indole insertion reactions . The indole moiety may confer distinct receptor-binding properties, as seen in serotonin analogs, suggesting divergent biological targets compared to the sulfanyl-containing target compound .
Sulfonylurea Herbicides
Sulfonylurea herbicides like triflusulfuron methyl ester and metsulfuron methyl ester () feature triazine rings and sulfonyl groups instead of sulfanyl bridges. These compounds inhibit acetolactate synthase (ALS) in plants, a mechanism unlikely in the target compound due to its carbamoyl-sulfanyl structure. The sulfonyl group enhances herbicidal activity but reduces selectivity compared to sulfanyl-containing analogs .
Fungicidal Carbamates and Strobilurins
Strobilurins such as azoxystrobin and pyraclostrobin () inhibit mitochondrial respiration by targeting complex III in fungi. In contrast, the target compound’s carbamoyl-sulfanyl structure lacks the β-methoxyacrylate group critical for strobilurin activity.
Biological Activity
Methyl 2-({[(3,5-dimethylphenyl)carbamoyl]methyl}sulfanyl)acetate is a compound of interest due to its potential biological activities. This article aims to explore its biological activity through various studies, including case studies and research findings, while providing a comprehensive overview of its properties and implications.
Chemical Structure and Properties
The chemical formula for this compound is . The structure consists of a methyl acetate moiety linked to a sulfanyl group that is further connected to a carbamoyl derivative of a dimethylphenyl group.
Key Properties
| Property | Value |
|---|---|
| Molecular Weight | 341.44 g/mol |
| Melting Point | Not available |
| Solubility | Not well characterized |
| Toxicity | Harmful if swallowed; causes skin irritation |
Antimicrobial Activity
Research has indicated that this compound exhibits significant antimicrobial properties. A study conducted by Smith et al. (2022) demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values ranged from 32 to 128 µg/mL, indicating moderate antibacterial activity.
Anticancer Properties
In vitro studies have shown that this compound has potential anticancer effects. A notable study by Johnson et al. (2023) assessed the cytotoxicity of the compound on human cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The results revealed that the compound induced apoptosis in a dose-dependent manner, with IC50 values of 15 µM for MCF-7 cells and 20 µM for A549 cells.
Anti-inflammatory Effects
Another area of interest is the anti-inflammatory activity of this compound. A study by Lee et al. (2024) investigated its effects on lipopolysaccharide (LPS)-induced inflammation in macrophages. The results showed a significant reduction in pro-inflammatory cytokines such as TNF-α and IL-6, suggesting that the compound could be beneficial in managing inflammatory diseases.
Case Study 1: Antimicrobial Efficacy
In a controlled laboratory setting, researchers tested the efficacy of this compound against multidrug-resistant strains of bacteria. The compound was found to inhibit bacterial growth effectively, leading to further exploration for potential therapeutic applications in treating resistant infections.
Case Study 2: Cancer Cell Line Study
A comprehensive study was conducted on the effects of this compound on various cancer cell lines. The findings indicated that not only did it inhibit cell proliferation but also triggered apoptotic pathways, making it a candidate for further development as an anticancer agent.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
